molecular formula C18H33NSn B070736 5-Methyl-2-(tributylstannyl)pyridine CAS No. 189195-41-3

5-Methyl-2-(tributylstannyl)pyridine

Cat. No.: B070736
CAS No.: 189195-41-3
M. Wt: 382.2 g/mol
InChI Key: MVOHAZAWWAXIDR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.

Mode of Action

The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .

Biochemical Pathways

It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.

Pharmacokinetics

Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine. The reaction is carried out using tributyltin hydride in the presence of a palladium catalyst . The general reaction scheme is as follows:

5-Methyl-2-bromopyridine+Tributyltin hydridePd catalystThis compound\text{5-Methyl-2-bromopyridine} + \text{Tributyltin hydride} \xrightarrow{\text{Pd catalyst}} \text{this compound} 5-Methyl-2-bromopyridine+Tributyltin hydridePd catalyst​this compound

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of tributyltin hydride and a palladium catalyst under controlled conditions to ensure high yield and purity .

Properties

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456405
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189195-41-3
Record name 5-Methyl-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(tri-n-butylstannyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution containing 2-bromo-5-methylpyridine (1.42 g, 8.23 mmol) in ether (15 mL) at −78° C. was treated with n-butyllithium (5.14 mL, 1.6 M in hexanes) dropwise, stirred at −78° C. for 1 hour, treated with tributyltin chloride (3.35 mL, 12.35 mmol), stirred at 0° C. for 4 hours, quenched with saturated ammonium chloride solution and partitioned between ether and water. The organic phase was washed with brine and dried over MgSO4, filtered and concentrated. The residue was purified by chromatography on neutral alumina eluting with 10% ethyl acetate in dichloromethane to give the title compound.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.14 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
3.35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

n-Butyllithium (12.8 ml, 2.5M in hexanes, 32.6 mmol) was added dropwise to a cooled (−78° C.) solution of 2-bromo5-methylpyridine (5.0 g, 29.1 mmol), and the solution stirred for an hour. Tri-n-butyltin chloride (9.5 ml, 34.9 mmol) was then added and the reaction allowed to warm to room temperature, and stirred for 18 hours. The reaction mixture was evaporated under reduced pressure and the residue purified by column chromatography on silica gel using an elution gradient of pentane:ethyl acetate (100:0 to 90:10) to give the title compound, (6.5 g, 58%) as a yellow oil.
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Tri-n-butyltin chloride
Quantity
9.5 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methyl-2-(tributylstannyl)pyridine
Reactant of Route 2
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5-Methyl-2-(tributylstannyl)pyridine
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(tributylstannyl)pyridine

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